molecular formula Cl8Si3 B080584 Octachlorotrisilane CAS No. 13596-23-1

Octachlorotrisilane

Cat. No.: B080584
CAS No.: 13596-23-1
M. Wt: 367.9 g/mol
InChI Key: PZKOFHKJGUNVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octachlorotrisilane (Si3Cl8, 13596-23-1) is a high-value, highly reactive chlorosilane compound serving as a critical precursor in advanced materials science and semiconductor manufacturing . Its primary research application is as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for producing high-purity silicon-containing films essential to the semiconductor industry . The compound's molecular structure and the internal rotation of its SiCl3 groups have been characterized via gas-phase electron diffraction and quantum-chemical calculations, providing a foundation for understanding its reactivity . Thermodynamic studies have established its standard enthalpy of formation (ΔfH° for Si3Cl8 gas is -1397 kJ/mol) and detailed its thermal decomposition behavior between 400-1000 K, which is crucial for process optimization . As a clear to straw-colored liquid with a pungent, acrid odor, it is moisture-sensitive and reacts violently with water, producing hydrogen chloride . Researchers must handle it with extreme care using appropriate safety protocols, as it is corrosive and causes severe burns . This product is strictly for research purposes and is supplied in various packaging formats, from sample bottles to larger pressure canisters, to suit different laboratory needs .

Properties

IUPAC Name

trichloro-[dichloro(trichlorosilyl)silyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl8Si3/c1-9(2,3)11(7,8)10(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOFHKJGUNVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl8Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065551
Record name Octachlorotrisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to straw-colored liquid with an acrid odor like hydrogen chloride; [Gelest MSDS]
Record name 1,1,1,2,2,3,3,3-Octachlorotrisilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19153
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13596-23-1
Record name 1,1,1,2,2,3,3,3-Octachlorotrisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13596-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octachlorotrisilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisilane, 1,1,1,2,2,3,3,3-octachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octachlorotrisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octachlorotrisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTACHLOROTRISILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98T4BE9Y7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octachlorotrisilane can be synthesized through the reaction of hexachlorodisilane with chlorosilane in the presence of a nonthermal plasma . The process involves exposing hexachlorodisilane to a plasma environment, which facilitates the formation of this compound. The reaction conditions typically include a controlled atmosphere and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the distillation of the reaction mixture to obtain high-purity this compound . The use of protective gases and filtration techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octachlorotrisilane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form silicon dioxide and chlorine gas.

    Reduction: Can be reduced to form lower chlorosilanes.

    Substitution: Undergoes substitution reactions with nucleophiles to form different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxygen or air at elevated temperatures.

    Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Common reagents include alcohols, amines, and other nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Silicon dioxide and chlorine gas.

    Reduction: Lower chlorosilanes such as trichlorosilane.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Octachlorotrisilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octachlorotrisilane involves its ability to undergo various chemical reactions, leading to the formation of different silicon-based compounds. The molecular targets and pathways involved include the interaction with nucleophiles, oxidation-reduction reactions, and the formation of silicon-oxygen bonds. These reactions are facilitated by the unique structure of this compound, which allows for the formation of stable intermediates and products .

Comparison with Similar Compounds

Structural and Physical Properties

Property Octachlorotrisilane (Si₃Cl₈) Hexachlorodisilane (Si₂Cl₆) Hexachlorodisiloxane [(SiCl₃)₂O]
Molecular Weight (g/mol) 367.88 268.89 315.92
Boiling Point (°C) 211.4 70.2 135.6
Density (g/cm³) 1.588 1.56 (estimated) 1.65 (estimated)
Melting Point (°C) -67 -18.7 -45 (estimated)

Key Observations :

  • Volatility : Si₃Cl₈ has a significantly higher boiling point than Si₂Cl₆ and (SiCl₃)₂O, attributed to stronger van der Waals forces due to its larger molecular size .
  • Flexibility : The rotational barrier of SiCl₃ groups in Si₃Cl₈ (3.5 kcal/mol) contrasts with the rigid siloxane bridge in (SiCl₃)₂O, which restricts rotation .

Thermodynamic Stability and Reactivity

  • Enthalpy of Formation : Si₃Cl₈ exhibits lower stability (ΔfH° = -1397 kJ/mol) compared to simpler chlorosilanes like SiCl₄ (ΔfH° = -657 kJ/mol), reflecting its higher chlorine content and structural complexity .
  • Thermal Decomposition : Si₃Cl₈ decomposes at 400–1000 K, while Si₂Cl₆ decomposes at lower temperatures (~300 K) due to weaker Si-Si bonds .
  • Reactivity with Nucleophiles: Si₃Cl₈ reacts exothermically with sodium sulfide, analogous to molybdenum pentachloride .

Hazard Profiles and Handling

Compound Hazard Class Key Risks
This compound Corrosive, Moisture-sensitive Reacts with water, releases HCl; exothermic reactions with sulfides
Hexachlorodisilane Flammable, Corrosive Spontaneous ignition in air; explosive hydrolysis
Hexachlorodisiloxane Corrosive Less reactive than Si₂Cl₆ but hydrolyzes to HCl

Safety Notes:

  • Si₃Cl₈ requires inert storage conditions (dry, argon atmosphere) to prevent hydrolysis .
  • Si₂Cl₆ poses greater flammability risks, necessitating explosion-proof handling .

Biological Activity

Octachlorotrisilane (OCTS), with the chemical formula Cl8Si3\text{Cl}_8\text{Si}_3, is a chlorinated silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and nanotechnology. This article explores the biological activity of OCTS, detailing its synthesis, structural characteristics, and potential effects on biological systems based on diverse research findings.

OCTS is synthesized through chlorination reactions involving silanes. The typical synthesis involves the reaction of silicon tetrachloride with other silanes under controlled conditions. The resulting product is a colorless to yellowish liquid that is pyrophoric and highly reactive with moisture, making it a compound of interest in chemical research.

Table 1: Properties of this compound

PropertyValue
Molecular Weight305.4 g/mol
Melting Point-70 °C
Boiling Point170 °C
Density1.58 g/cm³
SolubilityReacts with water

Biological Activity

The biological activity of OCTS has been investigated in various studies, primarily focusing on its toxicity and interaction with biological molecules.

Toxicity Studies

  • Cellular Toxicity : Research indicates that OCTS exhibits significant cytotoxic effects on mammalian cell lines. In vitro studies have shown that exposure to OCTS can lead to cell death through mechanisms such as apoptosis and necrosis. The compound's high reactivity with cellular components may contribute to oxidative stress, leading to cellular damage.
  • Genotoxicity : Studies have demonstrated that OCTS can induce DNA damage in cultured cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon hydrolysis, which can interact with DNA and cause strand breaks.
  • Environmental Impact : Due to its high reactivity, OCTS poses environmental risks, particularly in aquatic systems where it can hydrolyze and release chlorinated byproducts that are toxic to aquatic life.

Case Studies

Several case studies have highlighted the biological implications of OCTS:

  • Study on Mammalian Cells : A study conducted by researchers at ResearchGate assessed the cytotoxicity of OCTS on human lung fibroblast cells. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
  • DNA Damage Assessment : Another investigation utilized comet assays to evaluate DNA damage in human lymphocytes exposed to OCTS. The findings revealed a marked increase in DNA tail moments, suggesting substantial genotoxic effects associated with OCTS exposure.
  • Environmental Toxicology : Research published in the Journal of Environmental Science examined the fate of OCTS in freshwater ecosystems. The study found that hydrolysis products were highly toxic to fish embryos, emphasizing the need for careful handling and disposal of this compound.

Discussion

The biological activity of this compound is characterized by its significant cytotoxic and genotoxic effects, which raise concerns regarding its use in industrial applications. While it serves as a valuable precursor in materials science—particularly for silicon nitride films via atomic layer deposition (ALD)—the potential health risks associated with exposure necessitate stringent safety measures.

Q & A

Q. What are the critical safety protocols for handling octachlorotrisilane in laboratory settings?

  • Methodological Answer : Due to its high reactivity and toxicity, this compound requires strict safety measures:
  • Use explosion-proof equipment and conduct experiments in fume hoods with adequate ventilation to prevent inhalation of vapors .
  • Wear chemical-resistant gloves , goggles, and lab coats. Avoid skin contact, as hydrolysis generates HCl, causing severe burns .
  • Store in sealed, grounded containers under refrigeration to minimize decomposition risks .
  • In case of exposure, flush affected areas with water for ≥15 minutes and seek immediate medical attention .

Q. How can researchers synthesize and characterize this compound with reproducibility?

  • Methodological Answer :
  • Synthesis : React silicon with chlorine gas at elevated temperatures (e.g., 300–500°C), using controlled stoichiometry to favor trisilane formation over mono- or disilanes .
  • Characterization :
  • Purity analysis : Use gas chromatography (GC) coupled with mass spectrometry (MS) to detect chlorinated byproducts (e.g., hexachlorodisilane) .
  • Structural confirmation : Employ Raman spectroscopy to identify Si–Si and Si–Cl vibrational modes (e.g., peaks at 320–450 cm⁻¹ for Si–Cl stretches) .
  • Document protocols in detail, including temperature gradients and quenching methods, to ensure reproducibility .

Q. What analytical techniques are optimal for quantifying this compound degradation products?

  • Methodological Answer :
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) separates chlorosilane derivatives .
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy monitors Si–Cl bond cleavage during hydrolysis .
  • Thermogravimetric analysis (TGA) : Quantifies thermal decomposition rates under controlled atmospheres (e.g., N₂ vs. air) .

Advanced Research Questions

Q. How do experimental conditions influence the thermal decomposition pathways of this compound?

  • Methodological Answer :
  • Variable testing : Compare decomposition products in inert (argon) vs. oxidative (oxygen-rich) environments using differential scanning calorimetry (DSC) and GC-MS .
  • Kinetic analysis : Apply the Kissinger method to calculate activation energies (Eₐ) from TGA data, identifying dominant pathways (e.g., Si–Si vs. Si–Cl bond cleavage) .
  • Contradiction management : Reconcile discrepancies in literature-reported Eₐ values by standardizing heating rates and sample purity thresholds .

Q. What computational models best predict this compound’s reactivity with nucleophiles?

  • Methodological Answer :
  • Quantum mechanics : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map electron density distributions and identify reactive sites (e.g., Si centers with highest partial positive charges) .
  • Molecular dynamics (MD) : Simulate hydrolysis mechanisms in solvent systems (e.g., water/THF mixtures) to predict reaction intermediates .
  • Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer :
  • Meta-analysis : Systematically review existing studies using PRISMA guidelines, categorizing results by exposure routes (inhalation, dermal) and dosages .
  • In vitro assays : Perform comparative cytotoxicity tests on human lung epithelial cells (e.g., A549) using standardized protocols (ISO 10993-5) to assess LC₅₀ variability .
  • Bias mitigation : Control for confounding factors like solvent choice (e.g., DMSO vs. ethanol) in toxicity assays .

Data Analysis & Reproducibility

Q. What statistical frameworks are suitable for analyzing heterogeneous datasets in this compound research?

  • Methodological Answer :
  • Multivariate analysis : Apply principal component analysis (PCA) to identify correlations between synthesis parameters (e.g., temperature, chlorine flow rate) and product yields .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in kinetic measurements (e.g., rate constants from UV-Vis spectroscopy) .
  • Open data : Share raw datasets (e.g., crystallographic files, spectral data) in repositories like Zenodo to enable independent verification .

Q. How can researchers design experiments to distinguish between Si–Cl and Si–Si bond reactivity in this compound?

  • Methodological Answer :
  • Isotopic labeling : Synthesize ³⁵Cl-enriched this compound and track bond cleavage via neutron diffraction or NMR .
  • Competitive reactions : Expose the compound to equimolar amounts of H₂O and EtOH; monitor selectivity via GC-MS (e.g., preferential Si–Cl hydrolysis yields HCl and silanols) .
  • In situ monitoring : Use Raman spectroscopy with a high-temperature cell to observe bond-breaking dynamics in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.